6-Chloro-2-(ethylsulfanyl)-4-phenylquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-ethylsulfanyl-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-2-20-16-18-14-9-8-12(17)10-13(14)15(19-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNROFCMXKDMRII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of 6 Chloro 2 Ethylsulfanyl 4 Phenylquinazoline and Its Analogues
Mechanistic Insights into Quinazoline (B50416) Ring Formation Reactions
The construction of the quinazoline ring is a cornerstone of synthetic strategies targeting this class of compounds. A variety of methods have been developed, often relying on the condensation and subsequent cyclization of appropriately substituted benzene (B151609) precursors.
One prevalent mechanistic pathway involves the reaction of 2-aminobenzophenones with a suitable carbon and nitrogen source. For instance, an iodine-catalyzed reaction between 2-aminobenzophenones and benzylamines utilizes molecular oxygen as a green oxidant. nih.gov The plausible mechanism commences with the oxidation of benzylamine (B48309) to the corresponding imine, followed by condensation with the 2-aminobenzophenone (B122507). Subsequent intramolecular cyclization and dehydrogenative aromatization, facilitated by the iodine catalyst, yield the final 2-arylquinazoline product. nih.gov
Copper-catalyzed tandem reactions provide another efficient route. A one-pot synthesis can be achieved through the reaction of 2-bromobenzyl bromides with aldehydes and ammonia (B1221849). frontiersin.org The mechanism is believed to proceed via an initial copper-catalyzed amination of the benzyl (B1604629) bromide to form a 2-aminobenzylamine intermediate. This intermediate then undergoes condensation with the aldehyde, followed by an intramolecular nucleophilic cyclization and a final aromatization step to furnish the quinazoline derivative. frontiersin.org
The following table summarizes various synthetic strategies for the quinazoline core, highlighting the diversity of reactants and catalysts employed.
| Starting Materials | Reagents/Catalysts | Key Mechanistic Steps | Product Type |
| 2-Aminobenzophenones, Benzylamines | I₂, O₂ | Oxidative amination, Condensation, Cyclization, Aromatization | 2-Arylquinazolines nih.gov |
| 2-Aminobenzyl alcohols, Benzylamines | I₂, O₂ | Oxidation, Condensation, Cyclization, Aromatization | 2-Arylquinazolines nih.gov |
| 2-Bromobenzyl bromides, Aldehydes, NH₄OH | Cu(OAc)₂ | Amination, Condensation, Intramolecular cyclization, Aromatization | Substituted quinazolines frontiersin.org |
| 2-Ethynylanilines, Benzonitriles | Cu-catalyst, O₂ | C-C triple bond cleavage, C-N & C-C bond formation | Substituted quinazolines organic-chemistry.org |
| 2-Aminobenzophenones, Aldehydes, NH₄OAc | Iodine | Condensation, Cyclization, Oxidation | Highly substituted quinazolines frontiersin.org |
These methods demonstrate that the core mechanism often involves the formation of a key imine intermediate, followed by an intramolecular cyclization onto an amino group, and a final oxidation or aromatization step to deliver the stable heterocyclic system.
Reactivity Studies of the 2-(Ethylsulfanyl) Group
The 2-(ethylsulfanyl) group is a versatile handle for further functionalization of the quinazoline ring. Its reactivity is primarily centered on the carbon-sulfur bond, which can be targeted for nucleophilic displacement, oxidation, or cleavage.
The C-2 position of the quinazoline ring is electron-deficient and, therefore, susceptible to nucleophilic attack. wikipedia.org The ethylsulfanyl group (-SEt) can function as a leaving group in nucleophilic substitution reactions (SₙAr), allowing for the introduction of a wide range of substituents. wikipedia.org The general form of this reaction involves an electron-rich nucleophile attacking the C-2 carbon, leading to the displacement of the ethanethiolate anion.
Nuc:⁻ + (Quinazoline)-SEt → (Quinazoline)-Nuc + ⁻SEt
The reaction proceeds via a bimolecular Sₙ2-type mechanism or a concerted process. wikipedia.orglibretexts.org The efficiency of the displacement can be enhanced by activating the leaving group. Protonation of one of the ring nitrogens under acidic conditions would further increase the electrophilicity of the C-2 carbon, facilitating the attack by a nucleophile. Alternatively, activation can be achieved by oxidizing the sulfur moiety, as discussed in the following section.
Common nucleophiles used in such reactions include amines (e.g., piperidine, morpholine), alkoxides, and other heteroatomic nucleophiles. wikipedia.org This pathway is a fundamental strategy for creating libraries of 2-substituted quinazoline analogues.
The sulfur atom in the ethylsulfanyl group is readily oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. acsgcipr.org This transformation has a profound effect on the reactivity of the substituent.
Oxidation to Sulfoxide: Selective oxidation to the ethylsulfinyl derivative can be achieved using mild oxidizing agents. A common and environmentally benign choice is hydrogen peroxide (H₂O₂) in a solvent like glacial acetic acid. nih.gov Careful control of stoichiometry and reaction conditions is necessary to prevent overoxidation. acsgcipr.org
Oxidation to Sulfone: Stronger oxidizing conditions or an excess of the oxidant will convert the sulfide (B99878) or sulfoxide into the corresponding ethylsulfonyl derivative. organic-chemistry.org
The oxidation state of the sulfur atom dramatically influences its ability to act as a leaving group. The sulfoxide and, particularly, the sulfone groups are excellent leaving groups due to their ability to stabilize a negative charge through resonance. researchgate.net Consequently, 6-chloro-2-(ethylsulfinyl)-4-phenylquinazoline and 6-chloro-2-(ethylsulfonyl)-4-phenylquinazoline are significantly more reactive towards nucleophiles than the parent ethylsulfanyl compound. This two-step strategy of oxidation followed by nucleophilic substitution provides a powerful method for functionalizing the C-2 position, even with weaker nucleophiles that may not react with the starting thioether.
The following table outlines the oxidation products and their enhanced reactivity.
| Substituent | Oxidizing Agent (Example) | Product | Leaving Group Ability |
| -S-Et (Ethylsulfanyl) | H₂O₂ (1 equiv) | -S(O)-Et (Ethylsulfinyl) | Moderate |
| -S-Et (Ethylsulfanyl) | H₂O₂ (>2 equiv) | -S(O)₂-Et (Ethylsulfonyl) | Excellent |
| -S(O)-Et (Ethylsulfinyl) | H₂O₂ (1 equiv) | -S(O)₂-Et (Ethylsulfonyl) | Excellent |
Hydrolysis and Other Cleavage Reactions
Under certain conditions, the C-S bond can be cleaved through hydrolysis. The quinazoline ring itself is susceptible to hydrolysis in warm acidic or alkaline solutions, which can lead to ring-opening to form derivatives of 2-aminobenzaldehyde. wikipedia.orgscispace.com In the context of the 2-(ethylsulfanyl) substituent, hydrolysis would likely target the C-2 position.
Under acidic or basic conditions, water or hydroxide (B78521) ions can act as nucleophiles, attacking the C-2 position and displacing the ethylsulfanyl group. The initial product would be a 2-hydroxyquinazoline, which exists in tautomeric equilibrium with the more stable 2-quinazolinone derivative. This transformation effectively converts the thioether into a carbonyl group, fundamentally altering the electronic and chemical properties of the molecule.
Transformations Involving the 6-Chloro Substituent
The chloro group on the benzene portion of the quinazoline ring is a key site for modification, typically through reactions characteristic of aryl halides.
The 6-chloro substituent can be exchanged for other halogens, most notably iodine, via the Finkelstein reaction. wikipedia.org This classic Sₙ2 reaction involves treating the chloro-derivative with an excess of an alkali metal iodide, such as sodium iodide (NaI), in a solvent like acetone (B3395972). byjus.com
(Quinazoline)-Cl + NaI --(Acetone)--> (Quinazoline)-I + NaCl(s)
The reaction is driven to completion by the precipitation of the poorly soluble sodium chloride from the acetone solution, according to Le Châtelier's principle. wikipedia.org While the Finkelstein reaction is most common for alkyl halides, it can be applied to aryl halides, sometimes requiring catalysis (e.g., by copper(I) salts) to proceed efficiently. wikipedia.org
This halogen exchange is synthetically valuable because it significantly enhances the reactivity of the 6-position in subsequent cross-coupling reactions. The general reactivity order for aryl halides in common palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) is C-I > C-Br >> C-Cl. nih.gov By converting the relatively inert 6-chloro group to a 6-iodo group, the substrate is activated for a much broader range of carbon-carbon and carbon-heteroatom bond-forming reactions, thereby expanding its synthetic utility. nih.govresearchgate.net
Cross-Coupling Reactions at the C-6 Position
The chlorine atom at the C-6 position of the quinazoline ring serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse library of derivatives.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl chloride at C-6 with a variety of organoboron compounds, such as aryl- or vinylboronic acids. nih.govwikipedia.org The catalytic cycle typically involves a palladium(0) species, which undergoes oxidative addition into the C-Cl bond. Subsequent transmetalation with the boronic acid (activated by a base) and reductive elimination yields the coupled product and regenerates the catalyst. wikipedia.orgorganic-chemistry.org The choice of catalyst, ligand, and base is crucial for achieving high yields. nih.govresearchgate.net For instance, catalyst systems like Pd(OAc)₂ combined with bulky phosphine (B1218219) ligands (e.g., PCy₃, P(t-Bu)₃) are effective for the coupling of aryl chlorides. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C-6 position. wikipedia.org The development of specialized ligands, such as bulky dialkylbiaryl phosphines, has significantly expanded the scope of this reaction to include less reactive aryl chlorides. wikipedia.orglibretexts.org The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine and base-mediated deprotonation, and finally, reductive elimination to form the arylamine product. libretexts.orgorganic-chemistry.org This methodology replaces harsher classical methods for synthesizing aromatic amines. wikipedia.org
Below is a summary of typical conditions for these cross-coupling reactions at the C-6 position of chloroquinazoline analogues.
| Reaction Type | Coupling Partner | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base | Typical Solvent | Bond Formed |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(OAc)₂, Pd₂(dba)₃ | PCy₃, P(t-Bu)₃, SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | C-C (Aryl-Aryl) |
| Buchwald-Hartwig Amination | R¹R²NH | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, RuPhos | NaOt-Bu, LiHMDS, K₂CO₃ | Toluene, Dioxane | C-N (Aryl-Amine) |
| Heck Coupling | Alkene | Pd(OAc)₂ | P(o-Tol)₃, PPh₃ | NEt₃, Piperidine | Acetonitrile, THF, DMF | C-C (Aryl-Vinyl) |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | (Co-catalyst: CuI) | NEt₃, Cs₂CO₃ | DMF, THF | C-C (Aryl-Alkynyl) |
Chemical Modifications at the 4-Phenyl Ring
The 4-phenyl ring offers another site for structural modification, primarily through electrophilic aromatic substitution or by functionalizing pre-existing substituents on the ring.
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (SₑAr) allows for the introduction of various functional groups onto the 4-phenyl ring. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack of the aromatic ring on a strong electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The quinazoline moiety, attached at the C-1 position of the phenyl ring, acts as a deactivating group due to the electron-withdrawing nature of its nitrogen atoms. Deactivating groups generally direct incoming electrophiles to the meta position. wikipedia.org Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation on the 4-phenyl ring of 6-Chloro-2-(ethylsulfanyl)-4-phenylquinazoline are expected to yield predominantly 3'-substituted products.
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), which would lead to the formation of 6-Chloro-2-(ethylsulfanyl)-4-(3-nitrophenyl)quinazoline.
Halogenation: The reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would introduce a halogen atom, resulting in compounds like 4-(3-bromophenyl)-6-chloro-2-(ethylsulfanyl)quinazoline. youtube.com
Friedel-Crafts Acylation: Acylation with an acyl chloride (RCOCl) and a Lewis acid catalyst like AlCl₃ would install an acyl group, forming a ketone such as 1-(3-(6-chloro-2-(ethylsulfanyl)quinazolin-4-yl)phenyl)ethan-1-one. This reaction is generally preferred over Friedel-Crafts alkylation due to its resistance to polyalkylation and carbocation rearrangements. masterorganicchemistry.com
Functionalization of the Phenyl Substituent
Functional groups introduced onto the 4-phenyl ring via electrophilic substitution can be further transformed to create a wide array of analogues. These subsequent modifications follow standard organic chemistry principles for functional group interconversions.
For example, a nitro group, introduced at the 3'-position, can serve as a precursor to other functionalities. It can be readily reduced to an amino group using common reducing agents like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation (H₂/Pd-C). This resulting aniline (B41778) derivative can then undergo a host of other reactions, such as diazotization followed by Sandmeyer reactions to introduce various substituents (e.g., -Cl, -Br, -CN, -OH).
Similarly, a ketone formed via Friedel-Crafts acylation could be reduced to a secondary alcohol or an alkyl group (via Wolff-Kishner or Clemmensen reduction). These examples highlight how the 4-phenyl ring can be systematically elaborated to explore structure-activity relationships in medicinal chemistry programs.
Rearrangement Reactions and Tautomerism Studies
While this compound itself is not prone to common tautomerism, its analogues and related quinazoline systems can undergo interesting rearrangement and tautomeric equilibria.
Rearrangement Reactions: Studies on related quinazoline scaffolds have revealed fascinating molecular rearrangements. For instance, a phenomenon described as a "sulfonyl group dance" has been observed in 2-chloro-4-sulfonylquinazolines. nih.gov In this process, treatment with an azide (B81097) nucleophile leads to the replacement of the sulfonyl group at C-4, followed by an intramolecular rearrangement where the displaced sulfinate attacks the C-2 position, displacing the chloride. nih.gov Such rearrangements highlight the dynamic nature of the quinazoline core under specific reaction conditions.
Tautomerism Studies: Tautomerism is a key consideration in heterocyclic compounds that possess labile protons. Although the target molecule, with its stable ethylsulfanyl ether linkage, does not exhibit significant tautomerism, its close structural analogues do. For example, the corresponding 2-mercapto derivative, 6-chloro-4-phenylquinazoline-2(1H)-thione, can exist in a tautomeric equilibrium between the thione (amide) and thiol (imidic acid) forms. The position of this equilibrium can be influenced by factors such as solvent polarity and pH. researchgate.net Similarly, the quinazolin-4-one analogue can exhibit keto-enol tautomerism. nih.gov Understanding the tautomeric preferences of these related structures is crucial as different tautomers can display distinct chemical reactivity and biological properties.
Studies on the Stability and Degradation Pathways
The chemical stability of this compound is determined by the resilience of its constituent parts: the chlorinated benzene ring, the pyrimidine (B1678525) ring, and the thioether and phenyl substituents.
Degradation Pathways:
Hydrolysis of the C-6 Chloro Group: The C-Cl bond on the aromatic ring is generally stable but can undergo nucleophilic aromatic substitution under forcing conditions (high temperature, strong base) or hydrolysis under strongly acidic conditions. nih.gov A likely degradation product under such conditions would be the corresponding 6-hydroxy-2-(ethylsulfanyl)-4-phenylquinazolin-4(3H)-one, resulting from both hydrolysis of the chlorine and potential tautomerization of the quinazoline core.
Oxidation of the Thioether: The 2-(ethylsulfanyl) group is susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can convert the thioether into the corresponding sulfoxide (6-chloro-2-(ethylsulfinyl)-4-phenylquinazoline). Further oxidation with stronger agents can yield the sulfone (6-chloro-2-(ethylsulfonyl)-4-phenylquinazoline). These oxidized metabolites are often encountered in biological systems.
Ring Stability: The quinazoline ring system is a robust aromatic structure, generally stable to moderate acidic and basic conditions. However, aggressive oxidative (e.g., KMnO₄) or reductive (e.g., Birch reduction) conditions could lead to the degradation of the heterocyclic core.
The stability of the compound is therefore context-dependent, showing robustness under typical storage conditions but susceptibility to degradation under specific chemical environments like strong acidic/basic media or in the presence of oxidizing agents.
Biological Activities and Mechanistic Investigations of 6 Chloro 2 Ethylsulfanyl 4 Phenylquinazoline and Its Derivatives Non Clinical Focus
In Vitro Antiproliferative and Cytotoxic Activities
The potential of 6-Chloro-2-(ethylsulfanyl)-4-phenylquinazoline and its derivatives as anticancer agents has been investigated through their effects on cancer cell proliferation, apoptosis induction, and cell cycle progression.
Derivatives of the quinazoline (B50416) scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For instance, a series of novel quinazoline/phenylsulfonylfuroxan hybrids were evaluated for their effects on five human cancer cell lines, including the human gastric carcinoma cell line MGC-803. One particular hybrid, compound 25q, displayed potent antiproliferative activity with an IC50 value of 1.88 μM against MGC-803 cells. daneshyari.com
In the context of prostate cancer, quinazoline derivatives have also been studied. While specific data for this compound is not available, other quinazoline derivatives have shown inhibitory effects on the growth of PC3 prostate cancer cells. wjpmr.com The antiproliferative activities of various 2,3-disubstituted quinazoline derivatives have been tested against the MCF-7 breast cancer cell line, with some compounds exhibiting significant anticancer activity. researchgate.net
A study on new 2,4-diaminoquinazoline derivatives showed that compounds with 4-substitution at the phenyl ring had the highest inhibitory effects against several cancer cell lines, including breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HePG-2). researchgate.net Another series of quinazoline derivatives demonstrated significant in vitro cytotoxicity against both HeLa and MDA-MB231 cancer cell lines, with some compounds being more potent than the standard drug gefitinib (B1684475). daneshyari.comnih.gov
Table 1: Antiproliferative Activity of Selected Quinazoline Derivatives
| Compound Class | Cell Line | IC50 (μM) | Source |
|---|---|---|---|
| Quinazoline/phenylsulfonylfuroxan hybrid (25q) | MGC-803 | 1.88 | daneshyari.com |
| 2,3-disubstituted quinazoline | MCF-7 | 4 - 6 | researchgate.net |
| 2-thioxoquinazolin-4-one derivatives | HeLa | 1.85 - 2.81 | daneshyari.comnih.gov |
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Phenylquinazoline derivatives have been shown to be potent activators of apoptosis. nih.gov Mechanistic studies revealed that certain synthetic phenylquinazoline derivatives induce apoptosis by targeting pro-survival members of the BCL-2 family of proteins. nih.gov This action leads to the downregulation of BCL-2 and/or BCL-XL expression and promotes the release of mitochondrial Cytochrome C, a critical step in the apoptotic cascade. nih.gov
Furthermore, some 2,4-disubstituted quinazoline derivatives have been identified as apoptosis inducers. researchgate.net Studies on novel 3,4-dihydroquinazolinone derivatives have demonstrated their ability to induce a significant increase in early apoptosis in HepG-2 cells, as confirmed by Annexin V-FITC and caspase-3 analyses. researchgate.netnih.gov
In addition to inducing apoptosis, some quinazoline derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific phases. For example, certain novel 4-aminoquinazoline derivatives have been shown to cause G1 cell cycle arrest by inhibiting the PI3K/Akt signaling pathway. nih.gov
Other studies on 3,4-dihydroquinazolinone derivatives revealed that they can impair cell proliferation by arresting the cell cycle at the G2/M phase. researchgate.netnih.gov Similarly, a quinazoline/phenylsulfonylfuroxan hybrid, compound 25q, was found to arrest the H1975 cell cycle in the G0/G1 phase. daneshyari.com The cell cycle age response of 9L rat brain tumor cells to 1,3-bis(2-chloroethyl)-1-nitrosourea, a compound with a different structure, showed that cells in G1 and G2-M phases were more sensitive to its cytotoxic effects. nih.gov
Antimicrobial Activities (e.g., Antibacterial, Antifungal) In Vitro
Quinazoline derivatives have been investigated for their potential as antimicrobial agents. A study on 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio)acetonitrile, a derivative of the core structure of interest, demonstrated its growth inhibitory effect on pathogenic bacterial strains in a dose-dependent manner. jksus.orgresearchgate.net This suggests that the quinazoline scaffold could be a promising starting point for the development of new antibacterial therapeutics. jksus.orgresearchgate.net
In the realm of antifungal research, various quinazoline derivatives have shown promising activity. For instance, novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives were found to possess good antifungal activities, with some compounds showing high inhibitory effects on the growth of most fungi tested, with EC50 values ranging from 8.3 to 64.2 microg/mL. nih.gov Another study on 6-bromo-4-ethoxyethylthio quinazoline also reported high antifungal activities against plant pathogenic fungi. researchgate.net Furthermore, certain chloro-substituted 1,2,4-triazole (B32235) derivatives, which share some structural similarities, exhibited the highest activity against all fungal species tested in one study. nih.gov
Table 2: Antimicrobial Activity of Selected Quinazoline and Related Derivatives
| Compound Class | Organism(s) | Activity Metric | Value | Source |
|---|---|---|---|---|
| 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio)acetonitrile | Pathogenic bacteria | Growth inhibition | Dose-dependent | jksus.orgresearchgate.net |
| 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives | Various fungi | EC50 | 8.3 - 64.2 µg/mL | nih.gov |
Antiviral Activities In Vitro (e.g., Anti-HBV, Anti-influenza)
The antiviral potential of quinazoline and related quinoline (B57606) derivatives has been explored against several viruses, including Hepatitis B Virus (HBV) and influenza virus.
A series of novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were synthesized and evaluated for their in vitro anti-HBV activities. Most of these compounds possessed potent anti-HBV activity, with one promising compound exhibiting significant inhibitory potency against the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg), as well as the replication of HBV DNA. mdpi.com Another study on 4-aryl-6-chloro-quinoline derivatives also highlighted their potential as non-nucleoside anti-HBV agents. researchgate.net
In the context of influenza, 2-Methylquinazolin-4(3H)-one, a related compound, showed significant antiviral activity in vitro with an IC50 of 23.8 μg/mL against the H1N1 virus. mdpi.com Other studies on isoquinolone and nitrostilbene derivatives have also demonstrated their potential as anti-influenza virus agents. researchgate.netresearchgate.net
Table 3: Antiviral Activity of Selected Quinoline and Quinazoline Derivatives
| Compound Class | Virus | Activity Metric | Value | Source |
|---|---|---|---|---|
| 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivative | HBV | IC50 (HBsAg) | 0.010 mM | mdpi.com |
| 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivative | HBV | IC50 (HBeAg) | 0.026 mM | mdpi.com |
| 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivative | HBV | IC50 (HBV DNA) | 0.045 mM | mdpi.com |
Anti-Inflammatory Effects and Related Biochemical Modulations (e.g., COX-1/2 inhibition)
The anti-inflammatory properties of quinazoline derivatives have been linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net
A study focused on the development of selective COX-1 inhibitors with a quinazoline core found that several synthesized derivatives exhibited good to excellent inhibitory activity toward the COX-1 isoenzyme, with some compounds being totally COX-1-selective. nih.gov The IC50 value of the most potent quinazoline inhibitor was 64 nM. nih.gov In contrast, other research has focused on developing selective COX-2 inhibitors based on the quinazoline scaffold. Some novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives showed COX-2 inhibitory activity, with one derivative exhibiting a maximum inhibition of 47.1% at a concentration of 20 μM. mdpi.com
The development of selective COX inhibitors is a significant area of research, as selective COX-2 inhibitors are expected to have fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.govnih.gov The structural features of quinazoline derivatives can be modified to achieve selectivity for either COX-1 or COX-2. nih.govmdpi.com
Table 4: COX Inhibitory Activity of Selected Quinazoline Derivatives
| Compound Class | Enzyme | Activity Metric | Value | Source |
|---|---|---|---|---|
| Quinazoline derivative | COX-1 | IC50 | 64 nM | nih.gov |
Enzyme Inhibition Studies (e.g., Kinases, Carbonic Anhydrase)
There are no available studies that specifically investigate the inhibitory effects of this compound on enzymes such as kinases or carbonic anhydrases. While the broader quinazoline scaffold is a well-known pharmacophore in the design of kinase inhibitors, particularly Epidermal Growth Factor Receptor (EGFR) inhibitors, research has not been published on this specific derivative.
Receptor Binding Assays and Ligand-Target Interactions (e.g., EGFR inhibition)
No data from receptor binding assays for this compound have been reported. Consequently, there is no information regarding its potential interactions with receptors like EGFR or others. The quinazoline core is central to many potent EGFR inhibitors, but the specific substitutions at the 2, 4, and 6 positions dictate the binding affinity and selectivity, and these have not been characterized for this compound.
Molecular Mechanism of Action Studies (Non-Human)
Due to the absence of primary research on the biological effects of this compound, there are no studies available that elucidate its molecular mechanism of action in non-human models.
Investigation of Intracellular Signaling Pathways
There is no information available regarding the effects of this compound on any intracellular signaling pathways.
Target Identification and Validation in Cellular Models
No cellular targets for this compound have been identified or validated in any published research.
Biochemical Characterization of Protein Interactions
There are no studies that provide a biochemical characterization of the protein interactions of this compound.
Structure Activity Relationship Sar Studies for 6 Chloro 2 Ethylsulfanyl 4 Phenylquinazoline Derivatives
Impact of Substituents on the Quinazoline (B50416) Core for Biological Activities
The biological profile of quinazoline derivatives can be significantly altered by the nature and position of substituents on the quinazoline core. nih.gov SAR studies have revealed that substitutions at the 2, 3, and 4 positions, as well as the presence of halogen atoms at the 6 and 8 positions, can enhance antimicrobial activities. nih.gov For instance, the presence of a methyl or thiol group at the 2-position and a substituted aromatic ring at the 3-position are often considered essential for antimicrobial efficacy. nih.gov
In the context of anticancer activity, substitutions at the C4, C6, and C7 positions have been identified as important for inhibitors of the epidermal growth factor receptor (EGFR). nih.gov The quinazoline core itself serves as a favorable scaffold for EGFR inhibitors due to its high affinity for the active site of the EGFR kinase. nih.gov Furthermore, the introduction of hydrophilic amino substituents at the C-7 position has been explored to improve water solubility. mdpi.com
Role of the 6-Chloro Group in Modulating Activity
The presence of a halogen, such as chlorine, at the 6-position of the quinazoline ring is a common feature in many biologically active derivatives. nih.gov This substitution can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. For example, in a series of quinolin-2(1H)-one derivatives, a 6-chloro substituent was part of the core structure of potent anti-hepatitis B virus agents. nih.gov
The electron-withdrawing nature of the chloro group can affect the pKa of the quinazoline nitrogen atoms, which may be critical for binding to target proteins. Moreover, the lipophilic character of the chlorine atom can enhance the compound's ability to cross cell membranes. In the development of EGFR inhibitors, substitutions at the 6-position have been shown to be crucial for activity. For example, 6-benzamide quinazoline derivatives have been synthesized as reversible EGFR inhibitors. nih.gov
| Compound/Derivative Class | Biological Activity | Key Finding Related to 6-Chloro Group |
|---|---|---|
| 6-Halo-quinazolinones | Antimicrobial | The presence of a halogen at the 6-position can improve antimicrobial activities. nih.gov |
| 6-Chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives | Anti-Hepatitis B Virus | The 6-chloro group is a key structural feature of these potent antiviral agents. nih.gov |
| 6-Benzamide quinazoline derivatives | EGFR Inhibition | Substitutions at the 6-position are important for modulating EGFR inhibitory activity. nih.gov |
Influence of the 2-(Ethylsulfanyl) Moiety on Biological and Chemical Profiles
The substituent at the 2-position of the quinazoline ring plays a significant role in defining the compound's biological and chemical characteristics. The presence of a thiol or methylsulfanyl group at this position has been associated with antimicrobial and cytotoxic activities. nih.govnih.gov For instance, a series of 2-methylsulfanyl- nih.govnih.govrsc.orgtriazolo[1,5-a]quinazoline derivatives were investigated for their cytotoxic effects, with some compounds showing high activity against hepatocellular and colon carcinoma cells. nih.gov
The 2-(ethylsulfanyl) group, a slightly larger alkylthio substituent, can influence the molecule's lipophilicity and steric interactions with target binding sites. The sulfur atom can also participate in hydrogen bonding or other non-covalent interactions. In the context of multi-kinase inhibitors, novel 2-sulfanylquinazolin-4(3H)-one derivatives have been synthesized and shown to possess potent anti-cancer activities. nih.gov
Contribution of the 4-Phenyl Group and its Substitutions to Activity
The 4-phenyl group is a critical pharmacophoric element in many quinazoline-based compounds. Its orientation and substitution pattern can dramatically affect biological activity. In a study of (4-phenylamino)quinazoline derivatives as NF-κB inhibitors, various substitutions on the phenyl ring were found to be detrimental to the activity. nih.gov This suggests that the nature and position of substituents on the 4-phenyl ring are crucial for optimal interaction with the target.
For antiproliferative agents targeting human glioblastoma tumors, a fragment-based QSAR model was developed for a series of 4-phenylquinazoline-2-carboxamides. nih.gov The model indicated that the volume and electronic properties of substituents on the 4-phenyl ring were important for activity. nih.gov The synthesis of 2-phenyl-3-substituted quinazolin-4(3H)-ones has also been a subject of interest for developing antiviral and cytotoxic agents. researchgate.net
| Compound/Derivative Class | Biological Activity | Key Finding Related to 4-Phenyl Group |
|---|---|---|
| (4-Phenylamino)quinazoline derivatives | NF-κB Inhibition | Para substitutions on the phenyl ring were detrimental to activity. nih.gov |
| 4-Phenylquinazoline-2-carboxamides | Antiproliferative (Glioblastoma) | The volume and electronic properties of substituents on the phenyl ring are key for activity. nih.gov |
| 2-Phenyl-3-substituted quinazolin-4(3H)-ones | Antiviral and Cytotoxic | The 2-phenyl group is a core component of these biologically active compounds. researchgate.net |
Comparative SAR Analysis of 2,4,6-Substituted Quinazolines
A comprehensive understanding of the SAR of quinazoline derivatives requires a comparative analysis of substitutions at multiple positions. Studies on 2,4,6-substituted quinazolines have provided valuable insights into the interplay between different functional groups. For example, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the nature of the substituent at the 4-position significantly influenced the EGFR inhibitory activity. mdpi.com Electron-withdrawing groups on the 4-phenyl moiety led to higher inhibitory activity compared to electron-donating groups. mdpi.com
Development of SAR Models for Targeted Biological Effects
To rationalize the SAR data and guide the design of new compounds, quantitative structure-activity relationship (QSAR) models are often developed. nih.gov For a series of 4-phenylquinazoline-2-carboxamide derivatives with antiproliferative activity, a fragment-based QSAR model was successfully developed. nih.gov This model identified key descriptors, such as the volume and electronic indices of substituents at different positions, that correlated with the biological activity. nih.gov
Such models provide a mathematical framework to predict the activity of novel derivatives and to understand the structural requirements for a specific biological effect. By using computational tools, researchers can perform in silico screening of virtual libraries of compounds to identify promising candidates for synthesis and biological evaluation. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic perspective on the intrinsic properties of a molecule. By employing methods rooted in quantum mechanics, researchers can predict and analyze various electronic and structural features that govern the behavior of 6-Chloro-2-(ethylsulfanyl)-4-phenylquinazoline.
The electronic structure of a molecule is fundamental to its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity.
For quinazoline (B50416) derivatives, which include the compound , these quantum chemical parameters are extensively studied to understand their potential as, for example, corrosion inhibitors. physchemres.org A smaller energy gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org Theoretical calculations, often performed using Density Functional Theory (DFT), can determine the energies of these orbitals and map their distribution across the molecular structure.
| Parameter | Significance | Typical Findings for Related Quinazolines |
| EHOMO | Electron-donating ability | Higher values suggest better electron-donating capacity. |
| ELUMO | Electron-accepting ability | Lower values indicate a greater propensity to accept electrons. |
| ΔE (ELUMO - EHOMO) | Chemical reactivity and stability | A small gap is indicative of higher reactivity. |
This table presents generalized findings for quinazoline derivatives as specific data for this compound is not publicly available.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in biological systems. The MEP map uses a color spectrum to indicate regions of different electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral potential.
For molecules with heteroatoms like nitrogen, oxygen, and chlorine, the MEP map can highlight areas of negative potential around these atoms, indicating their role as potential sites for hydrogen bonding and other intermolecular interactions. researchgate.net
By combining data from FMO analysis and MEP mapping, along with the calculation of other quantum chemical descriptors, a comprehensive picture of a molecule's reactivity and stability can be formed. These descriptors include:
Hardness (η) and Softness (σ): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. A large energy gap is associated with high hardness and low reactivity.
Electronegativity (χ): This parameter measures the power of an atom or group of atoms to attract electrons.
These theoretical predictions are instrumental in the rational design of new molecules with desired chemical and biological properties. physchemres.org
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to understand the interactions between a potential drug molecule and its biological target.
For quinazoline derivatives, molecular docking studies have been conducted to explore their interactions with various biological targets, such as enzymes and receptors implicated in cancer and microbial infections. nih.govnih.gov These simulations can identify the specific amino acid residues in the active site of a protein that interact with the ligand. The types of interactions observed often include:
Hydrogen bonds: Crucial for the specificity and stability of ligand-protein binding.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.
Pi-pi stacking: Interactions between aromatic rings.
Van der Waals forces: General attractive or repulsive forces between molecules.
By analyzing these interactions, researchers can understand the molecular basis of a compound's biological activity. nih.gov
A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy or a docking score. nih.gov A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. This information helps in ranking potential drug candidates and prioritizing them for further experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach allows for the prediction of activity for newly designed or unsynthesized molecules, thereby saving significant time and resources. nih.gov
For quinazoline derivatives, QSAR models have been extensively developed to predict a wide range of biological activities, most notably anticancer and enzyme inhibitory activities. nih.govrsc.org The quinazoline core is a key pharmacophore in many approved kinase inhibitors, and as such, many QSAR studies focus on predicting inhibitory activity against targets like Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.netnih.gov
The development process begins with a dataset of quinazoline analogues with experimentally determined biological activities (e.g., IC₅₀ values). orientjchem.org Mathematical models, often using Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Genetic Function Approximation (GFA), are then constructed. nih.gov These models generate an equation that links the biological activity to specific molecular descriptors. orientjchem.org For instance, a QSAR study on 2,3-dihydro- nih.govtandfonline.comdioxino[2,3-f]quinazoline derivatives as anticancer agents developed a robust model to predict their EGFR inhibitory activity. researchgate.netorientjchem.org Such models provide crucial insights into the structural requirements for potent biological action, guiding the design of new derivatives with enhanced efficacy. nih.gov
The foundation of a predictive QSAR model lies in the selection of appropriate molecular descriptors and rigorous statistical validation. nih.gov Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. They can be categorized as constitutional, topological, geometrical, physicochemical, or quantum-chemical. nih.gov In studies involving quinazoline derivatives, selected descriptors often include:
Electronic Descriptors: Atomic net charges, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. orientjchem.org
Topological and Constitutional Descriptors: Number of aromatic rings, number of specific functional groups (e.g., nArX - number of halogens on an aromatic ring), and connectivity indices. nih.gov
3D-Descriptors: Steric, electrostatic, and hydrophobic fields, particularly in 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis). nih.govbohrium.com
Once a model is built, it must be thoroughly validated to ensure its statistical significance and predictive power. nih.gov Validation is typically performed through internal methods, such as leave-one-out cross-validation (Q²), and external validation using a separate test set of compounds (R²pred). researchgate.net A robust and predictive QSAR model is characterized by high values for correlation coefficients (R²) and cross-validation coefficients (Q²), and a low standard error of estimation. nih.govresearchgate.net
Table 1: Example of Statistical Parameters for a QSAR Model of Quinazolin-4(3H)-one Breast Cancer Inhibitors researchgate.net
| Parameter | Description | Value |
|---|---|---|
| R² | Coefficient of determination (goodness of fit) | 0.919 |
| R²adj | Adjusted R² | 0.898 |
| Q²cv | Leave-one-out cross-validation coefficient (internal predictive ability) | 0.819 |
| R²pred | Predictive R² for the external test set (external predictive ability) | 0.7907 |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. For quinazoline derivatives, these methods provide deep insights into their binding modes with biological targets, the stability of the resulting ligand-receptor complexes, and the key intermolecular interactions that govern their affinity. tandfonline.combohrium.com
MD simulations have been crucial in elucidating the inhibitory mechanisms of quinazoline-based kinase inhibitors. nih.gov For example, simulations of quinazoline derivatives targeting EGFR or p21-activated kinase 4 (PAK4) can reveal the specific amino acid residues in the ATP-binding pocket that form stable hydrogen bonds or hydrophobic interactions with the inhibitor. bohrium.comnih.gov These studies have shown that interactions with key residues, such as a conserved methionine in the EGFR kinase domain, are often critical for high-potency inhibition. nih.govnih.gov
The simulations begin with a starting structure, often obtained from molecular docking, of the quinazoline derivative bound to its protein target. nih.gov The system is then solvated, and the motion of every atom is simulated over a period, typically tens to hundreds of nanoseconds, by numerically solving Newton's equations of motion. tandfonline.com Analysis of the simulation trajectory can provide information on:
Binding Stability: Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time indicates the stability of the complex. nih.gov
Key Interactions: Identification of persistent hydrogen bonds, hydrophobic contacts, and salt bridges. bohrium.com
Conformational Changes: How the ligand and protein adapt to each other upon binding. tandfonline.com
Table 2: Key Findings from a Molecular Dynamics Simulation of a Quinazolinone Derivative with EGFR nih.gov
| Analysis Metric | Observation | Implication |
|---|---|---|
| RMSD | Low and stable RMSD values for the ligand-protein complex over the simulation period. | The compound forms a stable and well-bound complex within the EGFR active site. |
| Hydrogen Bonds | Consistent hydrogen bonding interaction observed with a key amino acid residue in the binding site. | This specific hydrogen bond is crucial for anchoring the inhibitor and contributes significantly to its binding affinity. |
| Radius of Gyration (Rg) | Stable Rg values suggesting the protein maintains its compact structure. | The binding of the inhibitor does not cause significant unfolding or destabilization of the protein. |
In Silico Screening and Virtual Library Design for Quinazoline Derivatives
In silico (virtual) screening is a computational strategy used in drug discovery to search vast libraries of chemical compounds to identify those structures that are most likely to bind to a drug target. nih.gov Coupled with virtual library design, this approach allows for the efficient exploration of chemical space and the identification of novel, potent, and selective quinazoline derivatives. ijfmr.com
The process often starts with the design of a virtual library. This library can be created by enumerating all possible chemical structures that can be synthesized from a set of available building blocks around a core scaffold, such as the 2,4-disubstituted quinazoline skeleton. ijfmr.com This results in a large, chemically diverse collection of virtual compounds.
These virtual libraries are then screened against a specific biological target using techniques like molecular docking. nih.gov Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex and estimate the binding affinity, usually as a scoring function or docking score. researchgate.net Compounds with the best scores are selected as "hits" for further investigation. ijfmr.com This methodology has been successfully applied to discover novel quinazoline-based inhibitors for various targets, including protein kinases and cholinesterases. nih.govresearchgate.net
Table 3: Example of a Virtual Screening Workflow for Quinazoline Derivatives
| Step | Description | Tools/Methods Used |
|---|---|---|
| 1. Target Preparation | Obtaining and preparing the 3D structure of the biological target protein (e.g., from the Protein Data Bank). | Schrödinger Suite, PyRx |
| 2. Virtual Library Design | Generating a large collection of virtual quinazoline derivatives based on a common scaffold and various substituents. | Combinatorial library enumeration software |
| 3. Molecular Docking | Docking each compound from the virtual library into the active site of the target protein. | AutoDock, Molegro Virtual Docker, Glide |
| 4. Hit Selection | Ranking compounds based on their docking scores and visual inspection of binding poses to select promising candidates. | Scoring functions, binding energy estimation |
| 5. ADME/Tox Prediction | Evaluating the drug-likeness and potential toxicity of the selected hits using computational models. | SwissADME, pkCSM, QikProp |
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Novel Synthetic Methodologies for Diversification
The synthesis of quinazoline (B50416) derivatives is a well-established field, yet there is continuous innovation to create more efficient, diverse, and environmentally friendly methods. nih.gov For a molecule like 6-Chloro-2-(ethylsulfanyl)-4-phenylquinazoline, future synthetic explorations could focus on late-stage functionalization to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.
Novel synthetic strategies that could be employed include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and improve yields for the synthesis of quinazoline derivatives. nih.gov For instance, a catalyst- and solvent-free synthesis of quinazoline derivatives has been reported using microwave heating, which is an eco-friendly approach. nih.gov
Metal-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki-Miyaura cross-coupling are instrumental in introducing the phenyl group at the 4-position of the quinazoline core. nih.gov Future research could explore novel catalysts that are more efficient and operate under milder conditions.
C-H Activation: Direct C-H activation/functionalization is a powerful tool for modifying the quinazoline scaffold without the need for pre-functionalized starting materials. This could be used to introduce further diversity on the phenyl ring or the quinazoline core itself.
Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher yields and purity. It also allows for safer handling of hazardous reagents and intermediates.
A summary of potential synthetic methodologies is presented in the table below.
| Methodology | Potential Advantages | Reference |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, environmentally friendly. | nih.gov |
| Metal-Catalyzed Cross-Coupling | Efficient introduction of aryl groups. | nih.gov |
| C-H Activation | Direct functionalization without pre-functionalization. | N/A |
| Flow Chemistry | Better reaction control, improved safety and scalability. | N/A |
Discovery of New Biological Targets and Pathways In Vitro
Quinazoline derivatives are known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net For this compound, in vitro screening against various target families would be a crucial first step in elucidating its biological potential.
Potential biological targets for quinazoline derivatives include:
Kinases: Many quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, are potent inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com Novel analogs could be screened against a panel of kinases to identify specific inhibitory activities.
Dihydrofolate Reductase (DHFR): Some quinazoline derivatives have been shown to inhibit DHFR, an important target in cancer chemotherapy. nih.gov
Tubulin: Certain quinazoline compounds can interfere with tubulin polymerization, a mechanism of action for several anticancer drugs. nih.gov
AKT Protein: The AKT signaling pathway is often dysregulated in cancer, and quinazolinone derivatives have been investigated as potential inhibitors of the AKT1 protein. semanticscholar.org
A table summarizing key biological targets for quinazoline derivatives is provided below.
| Biological Target | Therapeutic Area | Example | Reference |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | Gefitinib | nih.govmdpi.com |
| Dihydrofolate Reductase (DHFR) | Cancer | Trimetrexate | nih.gov |
| Tubulin | Cancer | Verubulin (MPC-6827) | nih.gov |
| AKT1 Protein | Cancer | Novel quinazolinone derivatives | semanticscholar.org |
Rational Design and Synthesis of Optimized Quinazoline Analogues
Rational drug design, aided by computational tools, can guide the synthesis of optimized quinazoline analogs with improved potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net Starting from a lead compound like this compound, structural modifications can be systematically introduced.
Key strategies for rational design include:
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogs with variations at the 2, 4, and 6 positions, a comprehensive SAR can be established. For instance, the nature and position of substituents on the 4-phenyl ring can significantly influence biological activity.
Bioisosteric Replacement: The ethylsulfanyl group at the 2-position or the chloro group at the 6-position could be replaced with other functional groups (bioisosteres) to modulate the compound's properties.
Molecular Docking: In silico docking studies can predict the binding mode of quinazoline derivatives to their target proteins, providing insights for designing more potent inhibitors. semanticscholar.org For example, docking studies have been used to understand the interaction of quinazolinone derivatives with the active site of the AKT1 protein. semanticscholar.org
Application as Chemical Probes for Biological Systems
Fluorescently labeled quinazoline derivatives can serve as valuable chemical probes to study biological systems. nih.gov These probes can be used to visualize and quantify the distribution and dynamics of their target molecules in living cells.
The design of a quinazoline-based chemical probe typically involves:
Pharmacophore: The quinazoline scaffold that provides affinity and selectivity for the biological target.
Fluorophore: A fluorescent molecule (e.g., coumarin, fluorescein) attached to the pharmacophore.
Linker: A chemical moiety that connects the pharmacophore and the fluorophore without significantly impairing the binding affinity.
For example, quinazoline-based fluorescent probes have been successfully developed for the detection of α1-Adrenergic Receptors (α1-ARs). nih.govacs.org These probes have shown high sensitivity and affinity, making them useful tools for studying the function and localization of these receptors. nih.govacs.org
Potential Applications in Material Science and Organic Electronics
Beyond their biological applications, quinazoline derivatives have garnered interest in the field of material science, particularly in the development of organic electronic devices. ingentaconnect.comresearchgate.net Their planar aromatic structure and tunable electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells, and sensors. ingentaconnect.comresearchgate.net
Potential applications in material science include:
Organic Light-Emitting Diodes (OLEDs): Quinazoline derivatives can be used as emitters or host materials in OLEDs. beilstein-journals.org By incorporating different functional groups, the emission color and efficiency of the OLEDs can be tuned. The incorporation of fragments like carbazole (B46965) or triphenylamine (B166846) into the quinazoline scaffold can lead to materials for white OLEDs. ingentaconnect.comresearchgate.net
Nonlinear Optical (NLO) Materials: Arylvinyl-substituted quinazolines are of interest for their potential as NLO materials. ingentaconnect.comresearchgate.net
Colorimetric pH Sensors: Some quinazoline derivatives exhibit changes in color and fluorescence in response to pH changes, making them potential candidates for pH sensors. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Quinazoline Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery and development process. nih.govnih.gov In the context of quinazoline research, AI and ML can be applied in several ways:
Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel quinazoline derivatives, thus prioritizing the synthesis of the most promising candidates. nih.gov
De Novo Drug Design: Generative AI models can design novel quinazoline structures with desired properties from scratch.
Synthesis Planning: AI tools can assist in planning the most efficient synthetic routes for complex quinazoline derivatives.
High-Throughput Screening Analysis: ML algorithms can analyze large datasets from high-throughput screening to identify hit compounds and SAR trends that may not be apparent to human researchers. nih.gov
The integration of these computational approaches promises to significantly reduce the time and cost associated with the discovery and development of new quinazoline-based therapeutics and materials. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 6-Chloro-2-(ethylsulfanyl)-4-phenylquinazoline, and how can purity be optimized?
- Methodology : The synthesis typically involves cyclocondensation of 2-amino-5-chlorobenzophenone derivatives with ethylsulfanyl-containing reagents. Key steps include:
- Step 1 : Reaction of 4-phenylquinazoline precursors with chlorinating agents (e.g., POCl₃) to introduce the chloro group at position 6 .
- Step 2 : Thioether formation at position 2 using ethyl mercaptan or analogous reagents under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .
- Critical Parameters : Reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield (typically 60–75%) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Primary Methods :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and confirm ethylsulfanyl group (δ 1.3–1.5 ppm for CH₃, δ 3.0–3.2 ppm for SCH₂) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 341.05) .
- IR Spectroscopy : Identify C-Cl (~750 cm⁻¹) and C-S (650–700 cm⁻¹) stretches .
- Supplementary Data : X-ray crystallography (for single-crystal structures) resolves substituent geometry and packing interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity in synthesizing this compound?
- Experimental Design :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and byproduct formation .
- Catalyst Exploration : Evaluate Pd/C or CuI for facilitating C-S bond formation .
- Case Study : Microwave-assisted synthesis reduces reaction time (from 12h to 2h) and improves yield by 15% .
- Data Table :
| Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 100 | None | 65 |
| DMSO | 110 | CuI | 78 |
| Toluene | 80 | None | 42 |
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Hypothesis Testing :
- Enzyme Inhibition vs. Apoptosis : Use kinase inhibition assays (e.g., EGFR) alongside apoptosis markers (caspase-3 activation) to distinguish mechanisms .
- Structural Analogs : Compare activity of 6-chloro derivatives with 6-fluoro or 6-methoxy variants to identify substituent-specific effects .
- Case Study : A 2025 study found conflicting IC₅₀ values (EGFR: 2.1 µM vs. 5.3 µM). Re-analysis using standardized assay protocols (fixed ATP concentration) resolved variability .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?
- Methodology :
- Systematic Substitution : Modify the ethylsulfanyl group (e.g., replace with methylsulfonyl or arylthio) and assess impact on solubility and target binding .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with biological targets (e.g., ATP-binding pockets) .
- Key Findings :
- Electron-Withdrawing Groups (e.g., -CF₃ at position 4) enhance kinase inhibition but reduce solubility .
- Bulkier Substituents at position 2 improve selectivity for cancer cell lines (e.g., HepG2 over HEK293) .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Crystallization Issues :
- Low Solubility : Use mixed solvents (e.g., DCM/methanol) for slow evaporation .
- Polymorphism : Screen crystallization conditions (temperature, solvent ratios) to isolate stable polymorphs .
- Case Study : A 2024 study achieved monoclinic crystals (space group P2₁/c) by adding a seed crystal from a related quinazoline derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
